molecular formula C5H8N2O B2807530 3-Ethyl-1,2-oxazol-4-amine CAS No. 1502266-37-6

3-Ethyl-1,2-oxazol-4-amine

Cat. No.: B2807530
CAS No.: 1502266-37-6
M. Wt: 112.132
InChI Key: BCPOFENHPZDDTN-UHFFFAOYSA-N
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Description

3-Ethyl-1,2-oxazol-4-amine is a heterocyclic compound belonging to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This particular compound has an ethyl group attached to the third carbon and an amine group attached to the fourth carbon. Oxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1,2-oxazol-4-amine can be achieved through various methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using manganese dioxide .

Industrial Production Methods: Industrial production of oxazole derivatives often involves the use of high-throughput flow synthesis techniques. These methods allow for the rapid and efficient production of oxazoles under controlled conditions. For example, the cyclodehydration of β-hydroxy amides in a flow reactor can be followed by oxidative aromatization to yield the desired oxazole compound .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-1,2-oxazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazoles, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

3-Ethyl-1,2-oxazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-1,2-oxazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity through non-covalent interactions. This binding can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses .

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-1,2-oxazol-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the ethyl and amine groups allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-ethyl-1,2-oxazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-2-5-4(6)3-8-7-5/h3H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPOFENHPZDDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1502266-37-6
Record name 3-ethyl-1,2-oxazol-4-amine
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